molecular formula C9H6FNO B150699 5-(2-Fluorophenyl)isoxazole CAS No. 138716-36-6

5-(2-Fluorophenyl)isoxazole

Cat. No. B150699
M. Wt: 163.15 g/mol
InChI Key: MPGCKXHQIAUHAX-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)isoxazole is a compound that belongs to the isoxazole class of heterocyclic aromatic organic compounds. Isoxazoles are characterized by a five-membered ring consisting of three carbon atoms and one each of nitrogen and oxygen. The presence of a fluorophenyl group at the 5-position of the isoxazole ring can significantly influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of fluorinated isoxazole derivatives, such as 5-(2-Fluorophenyl)isoxazole, can be achieved through various synthetic routes. One approach involves the [3+2] cycloaddition reactions of functionalized halogenoximes with different alkynes or alkenes to form 5-fluoroalkyl-substituted isoxazoles . Another method includes the regioselective synthesis from fluoroalkyl ynones and binucleophiles, which allows for the introduction of fluoroalkyl substituents into the heterocyclic moiety . These methods provide access to a range of fluorinated isoxazole derivatives that can be further functionalized for various applications.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be studied using spectroscopic techniques and computational methods. For instance, the structural and optical properties of related compounds, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been investigated using DFT calculations and compared with experimental infrared bands . These studies provide insights into the electronic structure, vibrational frequencies, and potential energy distribution of the molecules.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in different fields. For example, the synthesis of 5-sulfonylfluoro isoxazoles has been achieved through a [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides using a new fluorosulfonylation reagent . Additionally, the reactivity of isoxazole derivatives can be explored through their antimicrobial activity, as demonstrated by the synthesized 3-{2-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be characterized by various analytical techniques. For example, the molecular structure, FT-IR spectra, and HOMO-LUMO investigation of related compounds like 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole have been conducted using DFT theory calculations . These studies help in understanding the reactivity, stability, and potential sites for electrophilic and nucleophilic attacks. Additionally, the separation and detection of isoxazole isomers have been developed using reversed-phase high-performance liquid chromatography, which is crucial for the analysis of these compounds .

Scientific Research Applications

Synthesis and Antimicrobial Activity

5-(2-Fluorophenyl)isoxazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, Kumar et al. (2019) synthesized a novel series of 3-{2-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles, which showed in vitro antimicrobial activity against various bacterial and fungal organisms (Kumar et al., 2019). Similarly, Shingare et al. (2018) developed isoxazole clubbed 1,3,4-oxadiazole derivatives, demonstrating significant antimicrobial and antitubercular activities (Shingare et al., 2018).

Synthesis for Biological Studies

Chalyk et al. (2019) reported on the synthesis of 5-fluoroalkyl-substituted isoxazoles starting from functionalized halogenoximes. This synthesis was essential for preparing 5-trifluoromethylisoxazoles and other derivatives, demonstrating the versatility of this compound in creating various biologically relevant molecules (Chalyk et al., 2019).

Antimicrobial and Antifungal Activity

Banpurkar et al. (2018) synthesized 3-Methyl-4H-isoxazol-5-one and its derivatives, including a compound with a 4-fluorophenyl group. These compounds were found to be active against several bacterial strains and showed antifungal activity (Banpurkar et al., 2018).

DNA Binding and Cleavage

Ramesh et al. (2018) explored the DNA-binding and cleavage capabilities of compounds including 5-(4-fluorophenyl)isoxazole derivatives. These studies are crucial in understanding the potential therapeutic applications of these compounds (Ramesh et al., 2018).

Synthesis for Insecticidal Activities

Shi et al. (2000) focused on the synthesis of novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles, demonstrating their potential use in developing insecticidal agents (Shi et al., 2000).

Facilitating Drug Discovery

In the context of drug discovery, Nieto et al. (2019) synthesized a series of isoxazoles bearing phenyl and 4'-hydroxy-styryl substituents, including fluorinated variants. This work demonstrates the compound's role in facilitating the synthesis of potentially medicinally significant structures (Nieto et al., 2019).

Safety And Hazards

“5-(2-Fluorophenyl)isoxazole” is classified under the Hazard Statements H315 (Skin Corrosion/Irritation Category 2), H319 (Serious Eye Damage/Eye Irritation), and H335 (Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3) . Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective equipment .

Future Directions

Isoxazoles, including “5-(2-Fluorophenyl)isoxazole”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . They are a part of a large number of drugs and biologically relevant molecules, and their synthesis is significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space . Therefore, the future directions in the study of “5-(2-Fluorophenyl)isoxazole” and other isoxazoles may involve the development of more efficient synthetic methods and the exploration of their biological activities for potential applications in drug discovery .

properties

IUPAC Name

5-(2-fluorophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGCKXHQIAUHAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NO2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluorophenyl)isoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Saeedi, A Eslami, SS Mirfazli… - Letters in Drug …, 2021 - ingentaconnect.com
Background: α-Glucosidase inhibitors have occupied a significant position in the treatment of type 2 diabetes. In this respect, the development of novel and efficient non-sugar-based …
Number of citations: 3 www.ingentaconnect.com
S Sahoo, S Pal - The Journal of Organic Chemistry, 2021 - ACS Publications
An efficient and atom-economical palladium-catalyzed intramolecular cross dehydrogenative coupling (CDC) reaction has been developed for the construction of highly π-conjugated …
Number of citations: 24 pubs.acs.org
AS Rudovich, M Peřina, AV Krech… - International Journal of …, 2022 - mdpi.com
Steroids with a nitrogen-containing heterocycle in the side chain are known as effective inhibitors of androgen signaling and/or testosterone biosynthesis, thus showing beneficial effects …
Number of citations: 3 www.mdpi.com
F Vafadarnejad, E Karimpour-Razkenari, B Sameem… - Bioorganic …, 2019 - Elsevier
Novel N-benzylpyridinium moiety linked to arylisoxazole derivatives as selective butyrylcholinesterase inhibitors: Synthesis, biological evaluation, and docking study - ScienceDirect …
Number of citations: 19 www.sciencedirect.com
S Zhao, X Zhang, P Wei, X Su, L Zhao, M Wu… - European Journal of …, 2017 - Elsevier
To further enhance the anti-Aspergillus efficacy of our previously discovered antifungal lead compounds (1), a series of aromatic heterocyclic derivatives were designed, synthesized …
Number of citations: 47 www.sciencedirect.com
M Saeedi, P Felegari, A Iraji, R Hariri… - Archiv der …, 2021 - Wiley Online Library
The complex pathophysiology of Alzheimer's disease (AD) has prompted researchers to develop multitarget‐directed molecules to find an effective therapy against the disease. In this …
Number of citations: 13 onlinelibrary.wiley.com
XD Wang, LH Zhu, P Liu, XY Wang… - The Journal of …, 2019 - ACS Publications
A novel copper-catalyzed [3 + 2] cycloaddition reaction of alkynes with nitrile oxides generated in situ from the coupling reaction of copper carbene and nitroso radical has been …
Number of citations: 38 pubs.acs.org
T Qadir, A Amin, PK Sharma… - The Open …, 2022 - openmedicinalchemistryjournal.com
Heterocyclic compounds account for the most prominent and diverse class of organic compounds. A significant number of heterocyclic compounds have been synthesized up to this …
Number of citations: 30 openmedicinalchemistryjournal.com
W Chen, J Zhang, B Wang, Z Zhao… - The Journal of Organic …, 2015 - ACS Publications
A tandem synthesis for structurally novel 3-chloro-4-iodoisoxazoles was developed by simply mixing 1-copper(I) alkynes, dichloroformaldoxime, and molecular iodine together. The …
Number of citations: 41 pubs.acs.org

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